2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid
Overview
Description
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research may focus on exploring the potential applications of these compounds in various fields.
Mechanism of Action
Target of Action
Acetic acid, a related compound, is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus
Mode of Action
Acetic acid, a structurally related compound, is known to exert its effects through dissociation inside microbial cells, causing a decrease in intracellular ph and metabolic disturbance
Biochemical Pathways
Acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood
Pharmacokinetics
The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), which include acetic acid derivatives, are described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination . This model describes the journey of a drug molecule through the body, including its release from the drug product, its absorption into the body system, its distribution to its site of action and back into the blood, and its elimination from the body
Result of Action
Acetic acid, a related compound, is known to generate oxidative stress and alter the function of pre-sympathetic neurons
Action Environment
Acetic acid, a related compound, is known to be used as a preservative in foods and beverages, suggesting that its action and stability may be influenced by factors such as temperature, ph, and the presence of other substances
Biochemical Analysis
Cellular Effects
Given its structural similarity to other benzofuran derivatives, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies could investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (2Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)acetic acid at different dosages in animal models have not been studied to date .
Transport and Distribution
Future studies could explore any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, typically involves the condensation of phthalic anhydride with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acetic acid as a solvent and a catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex benzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran compounds.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzene ring or the furan ring .
Scientific Research Applications
Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar benzofuran structure.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with different functional groups.
Phthalic anhydride: A precursor in the synthesis of benzofuran compounds.
Uniqueness
Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, is unique due to its specific structure, which combines the properties of both acetic acid and benzofuran. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research.
Properties
IUPAC Name |
(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMGDVJBAWUUDZ-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)O)/OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073342 | |
Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-57-1 | |
Record name | delta(sup 1,alpha)-Phthalanacetic acid, 3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHTHALIDENEACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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